

Chemical structure of Umibecestat

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Compound of Interest

Compound Name: *Umibecestat*

Cat. No.: *B602828*

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An In-depth Technical Guide to the Chemical Structure and Properties of **Umibecestat**

Introduction

Umibecestat, also known as CNP520, is a potent and selective inhibitor of the β -site amyloid precursor protein cleaving enzyme 1 (BACE1).^{[1][2]} Developed through a collaboration between Novartis and Amgen, it was investigated for its potential to prevent or delay the onset of Alzheimer's disease.^{[3][4]} The primary mechanism of action for **Umibecestat** is the inhibition of BACE1, an aspartyl protease that initiates the amyloidogenic pathway, leading to the production of amyloid-beta (A β) peptides.^{[5][6]} The accumulation of these peptides is a central pathological hallmark of Alzheimer's disease.^[3]

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and relevant experimental protocols for **Umibecestat**, intended for researchers and professionals in drug development.

Chemical Structure and Identifiers

Umibecestat is a complex heterocyclic molecule containing multiple fluorine atoms, which contribute to its metabolic stability and binding affinity. Its formal chemical name is N-[6-[(3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazin-3-yl]-5-fluoro-2-pyridinyl]-3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide.^[7] The structure and key identifiers are summarized below.

Identifier	Value
IUPAC Name	N-[6-[(3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazin-3-yl]-5-fluoro-2-pyridinyl]-3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide[7]
Molecular Formula	C ₁₉ H ₁₅ ClF ₇ N ₅ O ₂ [7]
CAS Number	1387560-01-1[7]
SMILES	<chem>C[C@]1(CO--INVALID-LINK--(C)C(F)(F)F)C2=C(C=CC(=N2)NC(=O)C3=C(C=C(C=N3)C(F)(F)F)Cl)F</chem> [7]
InChIKey	PSBBWFNMHDUTRH-DLBZAZTESA-N[7]
Synonyms	CNP520, NVP-CNP520-NXA[7]

Physicochemical Properties

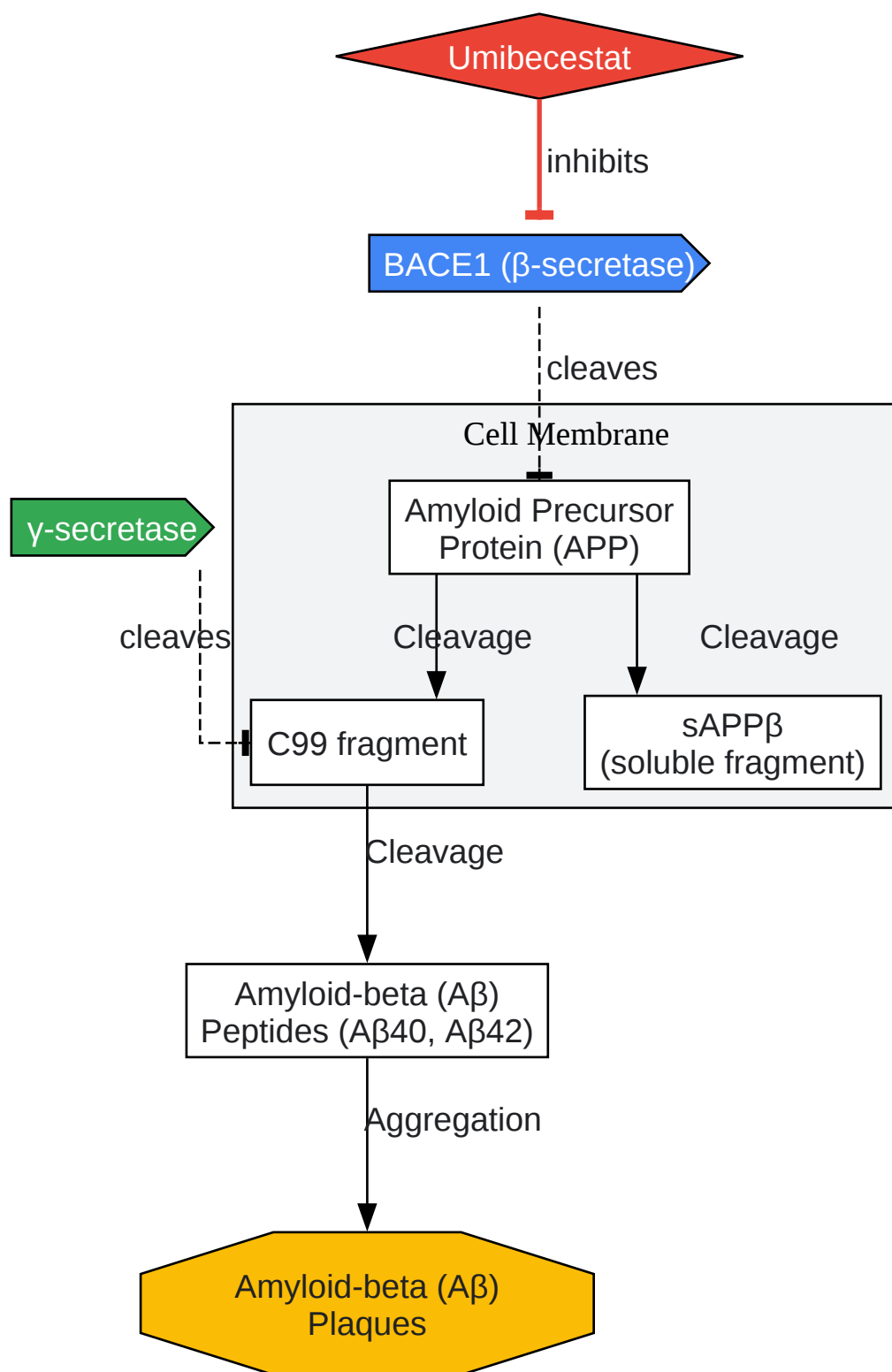
The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. **Umibecestat** was optimized for properties such as brain penetration and metabolic stability.[8]

Property	Value
Molecular Weight	513.8 g/mol [1][7]
Topological Polar Surface Area (TPSA)	102 Å²[7]
XLogP3	2.9
Hydrogen Bond Donors	2
Hydrogen Bond Acceptors	8

Mechanism of Action and Signaling Pathway

Umibecestat functions by inhibiting the enzymatic activity of BACE1. In the amyloidogenic pathway of amyloid precursor protein (APP) processing, BACE1 performs the initial cleavage of

APP. This is followed by a subsequent cleavage by the γ -secretase complex, which results in the generation of A β peptides, primarily A β 40 and A β 42.[5] By blocking the initial BACE1 cleavage, **Umibecestat** effectively reduces the downstream production of these neurotoxic peptides.[8]



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Caption: Amyloidogenic pathway and the inhibitory action of **Umibecestat**.

Biological and Clinical Activity

Umibecestat demonstrated potent BACE1 inhibition in both in vitro and in vivo models. Its efficacy was characterized by a significant reduction in A β levels in the brain and cerebrospinal fluid (CSF) of preclinical animal models.[8][9]

Preclinical Quantitative Data

Parameter	Species/System	Value
IC ₅₀ (BACE1)	Human	11 nM[1]
IC ₅₀ (BACE1)	Mouse	10 nM[1]
BACE1/BACE2 Selectivity Ratio	Human	2.7[10]
ED ₅₀ (Brain A β 40 reduction)	Rat	2.4 \pm 0.31 mg/kg[1]
A β 40 & A β 42 Reduction in CSF	Dog (3.1 mg/kg, oral)	> 75% at 12-48h post-dose[1]

Clinical Development Summary

Umibecestat advanced to Phase II/III clinical trials as part of the Alzheimer's Prevention Initiative (API) Generation Program.[4] The studies enrolled cognitively unimpaired individuals at high genetic risk of developing Alzheimer's disease.[10][11] However, the trials were discontinued after a pre-planned review identified a worsening in some measures of cognitive function in the treatment groups compared to placebo.[4][12] Subsequent follow-up revealed that this mild cognitive decline was not progressive and reversed shortly after treatment was stopped, suggesting a symptomatic side effect rather than neurodegeneration.[10][11]

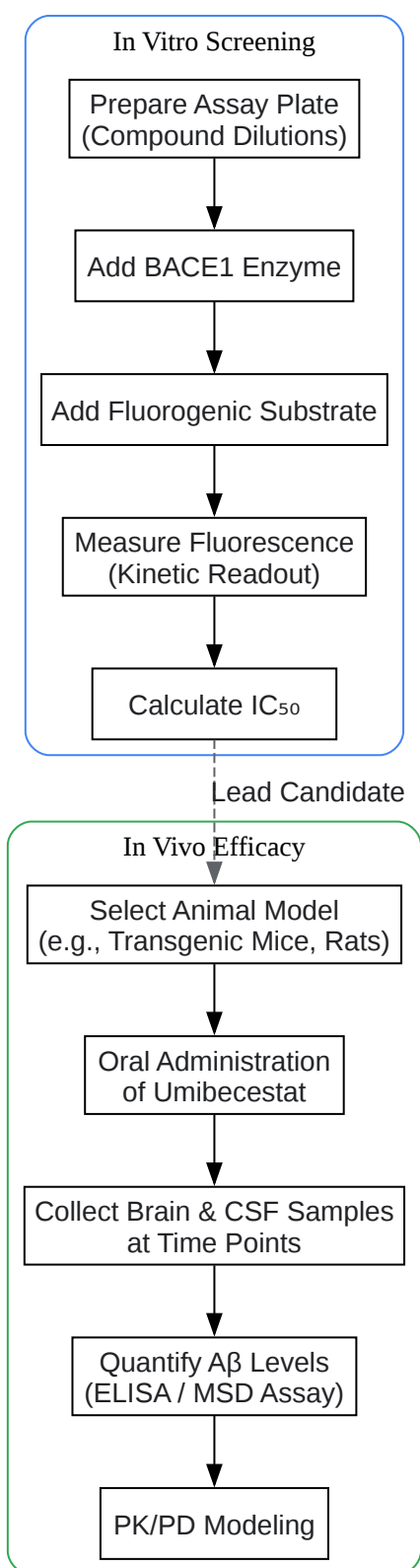
Experimental Protocols

In Vitro BACE1 Inhibition Assay (Fluorogenic Substrate)

This protocol outlines a typical method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against BACE1.

- Reagents and Materials:

- Recombinant human BACE1 enzyme.
- Fluorogenic BACE1 substrate peptide (e.g., derived from APP sequence).
- Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5).
- Test compound (**Umibecestat**) serially diluted in DMSO.
- 96-well black microplates.
- Fluorescence plate reader.
- Procedure:
 1. Prepare serial dilutions of **Umibecestat** in DMSO, followed by a further dilution in Assay Buffer to the desired final concentrations.
 2. Add 10 μ L of the diluted compound or DMSO (vehicle control) to the wells of the microplate.
 3. Add 80 μ L of the BACE1 enzyme solution (pre-diluted in cold Assay Buffer) to each well.
 4. Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
 5. Initiate the reaction by adding 10 μ L of the fluorogenic substrate solution to each well.
 6. Immediately place the plate in a fluorescence reader set to the appropriate excitation/emission wavelengths for the substrate.
 7. Monitor the increase in fluorescence over 30-60 minutes at 37°C.
 8. Calculate the rate of reaction (slope of fluorescence vs. time).
 9. Determine the percent inhibition for each compound concentration relative to the vehicle control.
 10. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.



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Caption: General experimental workflow for BACE1 inhibitor evaluation.

In Vivo A β Reduction in Rodent Models

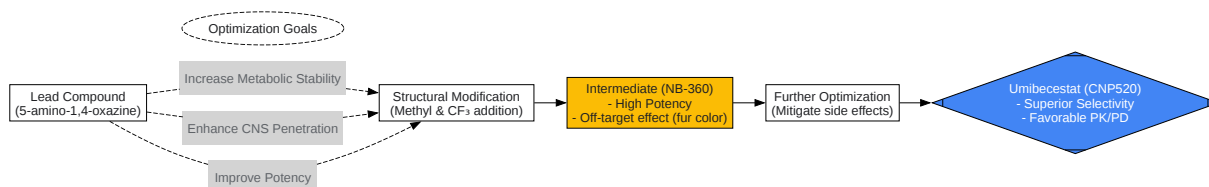
This protocol describes a general workflow for assessing the efficacy of a BACE1 inhibitor in reducing brain A β levels in vivo.

- Animal Models:
 - Use appropriate animal models, such as Sprague-Dawley rats or APP-transgenic mice.^[8] House animals under standard conditions with ad libitum access to food and water.
- Compound Administration:
 - Formulate **Umibecestat** in a suitable vehicle (e.g., 0.5% methylcellulose).
 - Administer the compound orally (p.o.) via gavage at various dose levels (e.g., 0.5 - 50 mg/kg).^[1] Include a vehicle-only control group.
- Sample Collection:
 - At specified time points after dosing (e.g., 3, 6, 12, 24 hours), euthanize the animals.
 - Rapidly collect brain tissue and cerebrospinal fluid (CSF).
 - Homogenize the brain tissue in an appropriate buffer containing protease inhibitors.
- A β Quantification:
 - Centrifuge the brain homogenates to separate soluble and insoluble fractions.
 - Measure the concentrations of A β 40 and A β 42 in the soluble fraction of the brain homogenate and in the CSF using a validated immunoassay, such as a sandwich ELISA or Meso Scale Discovery (MSD) assay.
- Data Analysis:
 - Calculate the percent reduction of A β levels for each dose group compared to the vehicle control group.

- Determine the dose-response relationship and calculate the ED₅₀ (the dose required to achieve 50% of the maximal A β reduction).[1]

Discovery and Optimization

The discovery of **Umibecestat** stemmed from the optimization of a series of 5-amino-1,4-oxazine BACE1 inhibitors.[8] The initial lead compounds were refined to enhance potency, improve brain penetration, and increase metabolic stability. A key optimization step involved the introduction of methyl and trifluoromethyl groups at the 6-position of the oxazine core.[8][13] This structural modification led to a precursor compound, NB-360, which had an excellent pharmacological profile but was associated with fur color changes in preclinical animal models. Further optimization to mitigate this side effect, while maintaining superior BACE1/BACE2 selectivity and favorable pharmacokinetics, resulted in the discovery of **Umibecestat** (CNP520).[8]



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Caption: Logical workflow of the discovery and optimization of **Umibecestat**.

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